Cas no 1470570-36-5 (2,2-dimethyl-3-(3-nitrophenyl)cyclopropane-1-carboxylic acid)

2,2-Dimethyl-3-(3-nitrophenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a nitro-substituted phenyl group and a carboxylic acid functional group. This compound is of interest in synthetic organic chemistry due to its rigid cyclopropane ring structure, which can influence stereoelectronic properties in molecular design. The presence of the nitro group enhances reactivity for further functionalization, making it a versatile intermediate in pharmaceutical and agrochemical applications. Its carboxylic acid moiety allows for derivatization into esters, amides, or other derivatives, broadening its utility in fine chemical synthesis. The steric hindrance from the dimethyl substitution may contribute to stability and selectivity in certain reactions.
2,2-dimethyl-3-(3-nitrophenyl)cyclopropane-1-carboxylic acid structure
1470570-36-5 structure
商品名:2,2-dimethyl-3-(3-nitrophenyl)cyclopropane-1-carboxylic acid
CAS番号:1470570-36-5
MF:C12H13NO4
メガワット:235.235923528671
CID:6110124
PubChem ID:82368626

2,2-dimethyl-3-(3-nitrophenyl)cyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2,2-dimethyl-3-(3-nitrophenyl)cyclopropane-1-carboxylic acid
    • 1470570-36-5
    • EN300-1855381
    • インチ: 1S/C12H13NO4/c1-12(2)9(10(12)11(14)15)7-4-3-5-8(6-7)13(16)17/h3-6,9-10H,1-2H3,(H,14,15)
    • InChIKey: HDPBGCMAHQVYBD-UHFFFAOYSA-N
    • ほほえんだ: OC(C1C(C2C=CC=C(C=2)[N+](=O)[O-])C1(C)C)=O

計算された属性

  • せいみつぶんしりょう: 235.08445790g/mol
  • どういたいしつりょう: 235.08445790g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 347
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 83.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.3

2,2-dimethyl-3-(3-nitrophenyl)cyclopropane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1855381-0.1g
2,2-dimethyl-3-(3-nitrophenyl)cyclopropane-1-carboxylic acid
1470570-36-5
0.1g
$678.0 2023-09-18
Enamine
EN300-1855381-0.5g
2,2-dimethyl-3-(3-nitrophenyl)cyclopropane-1-carboxylic acid
1470570-36-5
0.5g
$739.0 2023-09-18
Enamine
EN300-1855381-1.0g
2,2-dimethyl-3-(3-nitrophenyl)cyclopropane-1-carboxylic acid
1470570-36-5
1g
$1172.0 2023-06-03
Enamine
EN300-1855381-0.05g
2,2-dimethyl-3-(3-nitrophenyl)cyclopropane-1-carboxylic acid
1470570-36-5
0.05g
$647.0 2023-09-18
Enamine
EN300-1855381-2.5g
2,2-dimethyl-3-(3-nitrophenyl)cyclopropane-1-carboxylic acid
1470570-36-5
2.5g
$1509.0 2023-09-18
Enamine
EN300-1855381-10.0g
2,2-dimethyl-3-(3-nitrophenyl)cyclopropane-1-carboxylic acid
1470570-36-5
10g
$5037.0 2023-06-03
Enamine
EN300-1855381-1g
2,2-dimethyl-3-(3-nitrophenyl)cyclopropane-1-carboxylic acid
1470570-36-5
1g
$770.0 2023-09-18
Enamine
EN300-1855381-0.25g
2,2-dimethyl-3-(3-nitrophenyl)cyclopropane-1-carboxylic acid
1470570-36-5
0.25g
$708.0 2023-09-18
Enamine
EN300-1855381-5.0g
2,2-dimethyl-3-(3-nitrophenyl)cyclopropane-1-carboxylic acid
1470570-36-5
5g
$3396.0 2023-06-03
Enamine
EN300-1855381-10g
2,2-dimethyl-3-(3-nitrophenyl)cyclopropane-1-carboxylic acid
1470570-36-5
10g
$3315.0 2023-09-18

2,2-dimethyl-3-(3-nitrophenyl)cyclopropane-1-carboxylic acid 関連文献

2,2-dimethyl-3-(3-nitrophenyl)cyclopropane-1-carboxylic acidに関する追加情報

2,2-Dimethyl-3-(3-Nitrophenyl)Cyclopropane-1-Carboxylic Acid: A Comprehensive Overview

The compound 2,2-dimethyl-3-(3-nitrophenyl)cyclopropane-1-carboxylic acid (CAS No. 1470570-36-5) is a unique organic molecule with a complex structure that has garnered attention in various scientific domains. This compound belongs to the class of cyclopropane carboxylic acids, which are known for their rigid and strained ring systems. The presence of the cyclopropane ring introduces significant steric hindrance and electronic effects, making this compound a subject of interest in both synthetic and medicinal chemistry.

Recent studies have highlighted the potential of cyclopropane-containing compounds in drug design due to their ability to modulate protein-ligand interactions. The nitrophenyl group attached to the cyclopropane ring in this compound adds an additional layer of complexity, as nitro groups are known for their electron-withdrawing properties and potential bioactivity. This combination makes 2,2-dimethyl-3-(3-nitrophenyl)cyclopropane-1-carboxylic acid a promising candidate for exploring novel therapeutic agents.

From a structural perspective, the molecule consists of a cyclopropane ring substituted with two methyl groups at the 2-position and a 3-nitrophenyl group at the 3-position. The carboxylic acid group at the 1-position further enhances the molecule's functional diversity. This arrangement allows for diverse chemical reactivity and potential applications in areas such as catalysis, materials science, and pharmacology.

Recent advancements in synthetic methodology have enabled more efficient routes to prepare cyclopropane carboxylic acids. For instance, researchers have employed transition-metal-catalyzed cycloaddition reactions to construct these strained rings with high precision. The synthesis of 2,2-dimethyl-3-(3-nitrophenyl)cyclopropane-1-carboxylic acid involves a combination of these modern techniques, ensuring high yields and purity.

In terms of applications, this compound has shown promise in biological assays targeting various disease states. The nitrophenyl group contributes to its ability to interact with specific protein targets, while the cyclopropane ring provides structural rigidity necessary for binding affinity. Preliminary studies suggest that this compound may exhibit anti-inflammatory or anti-cancer properties, though further research is required to validate these findings.

The integration of computational chemistry tools has also played a pivotal role in understanding the properties of 2,2-dimethyl-3-(3-nitrophenyl)cyclopropane-1-carboxylic acid. Molecular docking studies have revealed potential binding modes with key enzymes involved in inflammatory pathways, offering insights into its therapeutic potential. Additionally, quantum mechanical calculations have provided detailed information about the electronic structure and reactivity of this compound.

From an environmental standpoint, the synthesis and application of this compound adhere to green chemistry principles. Researchers have focused on minimizing waste generation and utilizing renewable resources during its production process. These efforts align with global sustainability goals while maintaining high standards of chemical safety.

In conclusion, 2,2-dimethyl-3-(3-nitrophenyl)cyclopropane-1-carboxylic acid (CAS No. 1470570-36-5) represents a cutting-edge molecule with multifaceted applications across various scientific disciplines. Its unique structure and functional groups make it an ideal candidate for exploring novel chemical reactions and therapeutic interventions. As research continues to unfold, this compound is expected to contribute significantly to advancements in drug discovery and materials science.

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